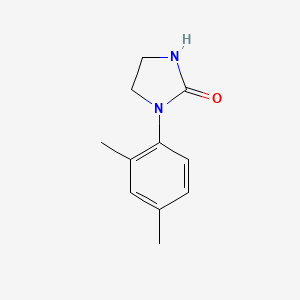

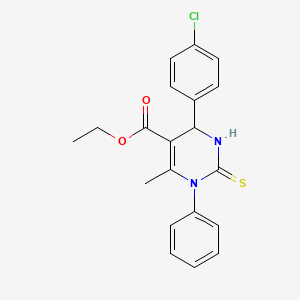

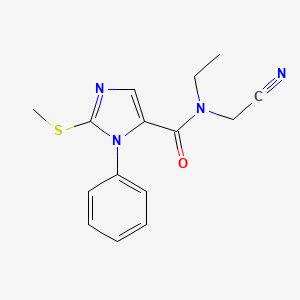

1-(2,4-dimethylphenyl)tetrahydro-2H-imidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2,4-dimethylphenyl)tetrahydro-2H-imidazol-2-one” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . There are different examples of commercially available drugs in the market which contain a 1, 3-diazole ring .科学的研究の応用

Zeolite Imidazolate Frameworks (ZIFs) and Nanofibers

Imidazole derivatives, including 1-(2,4-dimethylphenyl)tetrahydro-2H-imidazol-2-one, are integral to the development of Zeolite Imidazolate Frameworks (ZIFs). ZIFs are a subclass of metal-organic frameworks (MOFs) known for their exceptional thermal and chemical stability, making them suitable for various applications such as gas storage, separation, and catalysis. The electrospinning technique has been used to create one-dimensional ZIF nanofibers, which exhibit unique physicochemical properties for applications in sensing, filtration, and as catalysts (Sankar et al., 2019).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and transformation of 4-phosphorylated derivatives of imidazole, including the process of creating this compound, have been explored for their chemical and biological properties. These compounds have shown a range of activities, including insectoacaricidal, antihypertensive, and anti-exudative properties, highlighting their potential in medicinal chemistry and agriculture (Abdurakhmanova et al., 2018).

Antioxidant Activity

Imidazole derivatives are also investigated for their antioxidant activities. These compounds can scavenge free radicals and protect against oxidative stress, a critical factor in many diseases and aging processes. The mechanisms of antioxidant action and the potential therapeutic applications of these derivatives underscore their significance in research aimed at combating oxidative damage (Munteanu & Apetrei, 2021).

Catalytic Applications

Another fascinating application area of imidazole derivatives is in catalysis, especially in the utilization of carbon dioxide for producing linear and cyclic carbonates. Imidazole-based ionic liquids have been studied extensively for their ability to catalyze these reactions efficiently, demonstrating the compounds' role in green chemistry and sustainable industrial processes (Chaugule et al., 2017).

作用機序

Target of action

Imidazolidin-2-ones are a class of 5-membered ring heterocycles structurally related to imidazolidine . They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .

Mode of action

Imidazolidin-2-ones can be formed from 1,2-diamines and a carbonylating agent by sequential intermolecular/intramolecular acyl nucleophilic substitution reactions .

Biochemical pathways

Imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .

特性

IUPAC Name |

1-(2,4-dimethylphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-3-4-10(9(2)7-8)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBMOBHWFZBAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

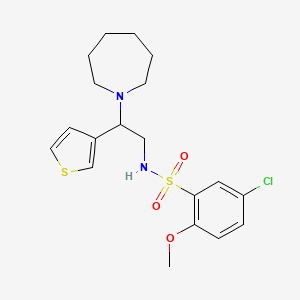

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2536231.png)

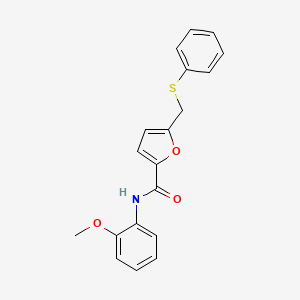

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/no-structure.png)

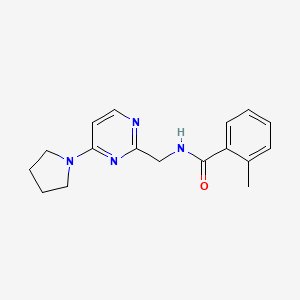

![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)

![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)